(2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-phenylprop-2-en-1-one
Description
(2E)-3-[5-(4-Bromophenyl)furan-2-yl]-1-phenylprop-2-en-1-one is a chalcone derivative characterized by a propenone backbone (Ph-C(=O)-CH=CH-) linked to a furan ring substituted with a 4-bromophenyl group at position 5. Its molecular formula is C₁₉H₁₃BrO₂, with a molar mass of 353.22 g/mol. The bromine substituent introduces electron-withdrawing effects and halogen-bonding capabilities, influencing reactivity and intermolecular interactions .
Synthesis likely involves Suzuki-Miyaura coupling between 5-bromo-2-furaldehyde and 4-bromophenylboronic acid, analogous to methods described for related compounds (e.g., CX-6258 in ).
Properties
IUPAC Name |
(E)-3-[5-(4-bromophenyl)furan-2-yl]-1-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrO2/c20-16-8-6-15(7-9-16)19-13-11-17(22-19)10-12-18(21)14-4-2-1-3-5-14/h1-13H/b12-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYBAHXMYKUAPI-ZRDIBKRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The Claisen-Schmidt condensation is the most widely used method for synthesizing α,β-unsaturated ketones (chalcones). For this compound, the reaction involves:
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Aldehyde : 5-(4-bromophenyl)furan-2-carbaldehyde
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Ketone : Acetophenone (1-phenylpropan-1-one)
The base-catalyzed mechanism proceeds via deprotonation of the ketone to form an enolate, which attacks the aldehyde carbonyl. Subsequent dehydration yields the trans (E)-configured product.
Experimental Protocol
A representative procedure from the Royal Society of Chemistry (2016) involves:
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Dissolve 5-(4-bromophenyl)furan-2-carbaldehyde (1.0 equiv) and acetophenone (1.2 equiv) in ethanol.
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Add aqueous NaOH (10% w/v) dropwise under ice-cooling.
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Stir at 25°C for 6–8 hours.
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Quench with ice-water, acidify with HCl, and extract with dichloromethane.
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Purify via column chromatography (hexane/ethyl acetate).
Yield : 78–85%
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 6–8 hours |
| Temperature | 25°C |
| Catalyst | NaOH (10% w/v) |
| Purity (HPLC) | >98% |
Optimization Strategies
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Microwave Assistance : Reducing reaction time to 15–20 minutes while maintaining yields >80%.
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Solvent Systems : Using PEG-400 as a green solvent improves recyclability without compromising efficiency.
Friedel-Crafts Acylation
Reaction Design
This method employs a zinc oxide (ZnO)-catalyzed Friedel-Crafts acylation between:
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Acyl Chloride : 3-(Furan-2-yl)acryloyl chloride
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Aromatic Substrate : 4-Bromobenzene
ZnO acts as a Lewis acid, activating the acyl chloride for electrophilic substitution on the electron-rich bromobenzene.
Procedure and Conditions
Adapted from More et al. (2012):
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Mix 3-(furan-2-yl)acryloyl chloride (3 mmol) and 4-bromobenzene (3 mmol) in dichloromethane.
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Add ZnO (1.5 mmol) and stir at 25–30°C for 2 hours.
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Extract with NaHCO₃, dry over Na₂SO₄, and concentrate.
Yield : 86%
Key Data :
| Parameter | Value |
|---|---|
| Catalyst Loading | 50 mol% ZnO |
| Reaction Time | 2 hours |
| TON (Turnover Number) | 5.7 |
Limitations
-
Requires strict anhydrous conditions.
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Limited scalability due to stoichiometric catalyst use.
Multi-Step Synthesis via Suzuki-Miyaura Coupling
Stepwise Approach
This method constructs the 5-(4-bromophenyl)furan moiety before chalcone formation:
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Suzuki Coupling : React 5-bromofuran-2-carbaldehyde with 4-bromophenylboronic acid using Pd(PPh₃)₄ to form 5-(4-bromophenyl)furan-2-carbaldehyde.
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Claisen-Schmidt Condensation : As described in Section 1.2.
Overall Yield : 62–68%
Critical Analysis
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Advantage : Enables modular substitution on the furan ring.
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Disadvantage : Multi-step synthesis reduces atom economy.
Comparative Analysis of Methods
| Method | Yield | Catalyst | Scalability | Purity |
|---|---|---|---|---|
| Claisen-Schmidt | 78–85% | NaOH | High | >98% |
| Friedel-Crafts | 86% | ZnO | Moderate | 95% |
| Suzuki + Claisen-Schmidt | 62–68% | Pd(PPh₃)₄ | Low | 97% |
Characterization and Validation
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the phenylprop-2-en-1-one moiety can be reduced to form alcohols.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.
Major Products
Oxidation: Products may include furanones or other oxygenated furans.
Reduction: Products include alcohols derived from the reduction of the carbonyl group.
Substitution: Products depend on the nucleophile used, resulting in various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-phenylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Furans and their derivatives are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers are exploring the compound’s ability to interact with biological targets and its potential as a lead compound for drug development.
Industry
In the industrial sector, (2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-phenylprop-2-en-1-one may be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it a valuable component in the formulation of products with specific performance characteristics.
Mechanism of Action
The mechanism of action of (2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-phenylprop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets. The furan ring and the phenylprop-2-en-1-one moiety may interact with enzymes, receptors, or other proteins, leading to changes in their activity. These interactions can result in a range of biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key structural analogs and their properties are summarized below:
Key Findings:
Electronic Effects: Bromine and fluorine (electron-withdrawing) lower LUMO energies, enhancing electrophilicity for nucleophilic attacks .
Crystallographic Behavior :
- The base chalcone exhibits planar geometry with C-H···O hydrogen bonds and π-π stacking .
- Bromine in the target compound may introduce halogen bonds (C-Br···O/N), altering crystal packing compared to fluorine analogs .
Synthetic Yields :
- Suzuki coupling yields for similar compounds range from 24–49%, influenced by substituent steric and electronic effects .
Computational and Spectroscopic Insights
- HOMO-LUMO Gaps :
The base chalcone (unsubstituted) has a HOMO-LUMO gap of 4.2 eV (B3LYP/6-311++G(d,p)), while bromine substitution is predicted to reduce this gap, increasing reactivity . - NMR Shifts :
¹³C NMR chemical shifts for the base chalcone correlate strongly with DFT calculations (R² = 0.9906 in gas phase) . Bromine’s deshielding effect would likely downfield-shift adjacent carbons.
Physicochemical Properties
- Solubility: Bromine and methyl groups enhance hydrophobicity, reducing aqueous solubility. Dimethylamino groups improve solubility in polar solvents like DMSO .
- Thermal Stability : Halogenated chalcones generally exhibit higher melting points due to stronger intermolecular forces (e.g., halogen bonding) .
Biological Activity
The compound (2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-phenylprop-2-en-1-one is a furan derivative with potential biological activities. Its structure includes a furan ring, a bromophenyl group, and a phenylprop-2-en-1-one moiety, which may contribute to its pharmacological properties. This article explores the synthesis, biological activities, mechanisms of action, and potential applications of this compound based on current research findings.
Synthesis
The synthesis of (2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-phenylprop-2-en-1-one typically involves an aldol condensation reaction between 4-bromobenzaldehyde and 2-acetylfuran in the presence of a base such as potassium hydroxide. The reaction is conducted under reflux conditions in ethanol or similar solvents, followed by dehydration to yield the desired product.
Biological Activities
Recent studies have indicated that this compound exhibits various biological activities:
Antimicrobial Activity
Research has shown that furan derivatives possess significant antimicrobial properties. Specifically, (2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-phenylprop-2-en-1-one has been evaluated for its efficacy against several bacterial strains. In vitro assays demonstrated that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies indicate that it may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity positions it as a candidate for treating inflammatory diseases .
Anticancer Potential
Furans and their derivatives are known for their anticancer properties. Preliminary studies suggest that (2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-phenylprop-2-en-1-one may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Further research is required to elucidate the specific molecular targets involved .
The exact mechanism of action for (2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-phenylprop-2-en-1-one is not fully understood. However, it is believed to interact with various molecular targets, including enzymes and receptors involved in inflammatory responses and cell proliferation. The furan ring and phenylpropene moiety may facilitate these interactions, leading to the observed biological effects .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of (2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-phenylprop-2-en-1-one, it is beneficial to compare it with other furan derivatives:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| Furaneol® | Aroma properties; used in food industry | Known for flavor enhancement |
| 5-Hydroxymethylfurfural (HMF) | Antimicrobial; used in renewable chemicals | Derived from biomass; significant industrial use |
| (2E)-3-[5-(4-bromophenyl)furan... | Antimicrobial, anti-inflammatory, anticancer | Unique bromophenyl substitution enhances activity |
Case Studies
Several case studies highlight the potential applications of (2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-phenylprop-2-en-1-one:
- Antimicrobial Efficacy : A study evaluated its effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations comparable to standard antibiotics like ampicillin .
- Anti-inflammatory Effects : Research involving animal models indicated that treatment with this compound resulted in reduced paw edema, suggesting its utility in inflammatory conditions .
- Anticancer Activity : In vitro studies reported that the compound induced apoptosis in breast cancer cell lines through caspase activation pathways, warranting further investigation into its therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
